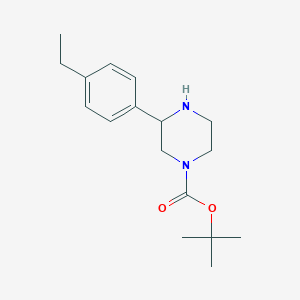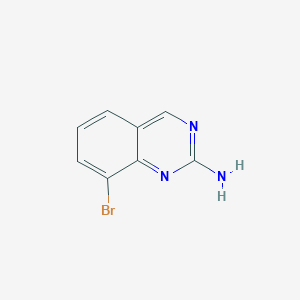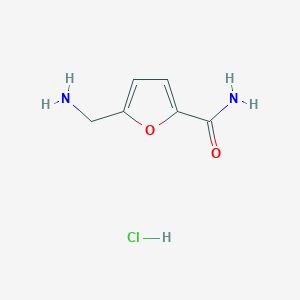
5-(Aminomethyl)furan-2-carboxamide hydrochloride
Übersicht
Beschreibung
5-(Aminomethyl)furan-2-carboxamide hydrochloride is an organic compound that belongs to the class of 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .
Synthesis Analysis
The synthesis of this compound has been achieved using simple procedures . An amination–oxidation–amination–reduction (AOAR) strategy was proposed for the synthesis of 2,5-bis (N -methyl-aminomethyl)furan (BMAF) from HMF via the intermediate 2,5-bis (N -methyl-iminomethyl)furan (BMIF) .Molecular Structure Analysis
The molecular formula of this compound is C6H9ClN2O2 . The InChI code is 1S/C6H8N2O2.ClH/c7-3-4-1-2-5 (10-4)6 (8)9;/h1-2H,3,7H2, (H2,8,9);1H . The molecular weight is 176.6 g/mol .Chemical Reactions Analysis
This compound can be converted to AMFCA via reductive amination as shown in Fig. 1 . No promising strategy has been developed so far .Physical And Chemical Properties Analysis
The physical form of this compound is a powder . It has a molecular weight of 176.6 g/mol . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . Its rotatable bond count is 2 .Wissenschaftliche Forschungsanwendungen
Analytical and Spectral Studies
Research has been conducted on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, including compounds related to 5-(Aminomethyl)furan-2-carboxamide hydrochloride. These compounds show potential antimicrobial activity against both gram-positive and gram-negative bacteria, indicating their usefulness in developing new antibacterial agents (Patel, 2020).
Biomass Conversion and Polymer Production
The conversion of plant biomass into furan derivatives, including this compound, has been explored for sustainable access to new generations of polymers, functional materials, and fuels. This research highlights the role of furan derivatives as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Antimicrobial Activity
Furan-3-carboxamides, a category related to this compound, have shown significant in vitro antimicrobial activity against a range of microorganisms, including yeast, filamentous fungi, bacteria, and algae. These findings support the potential of furan derivatives in pharmaceutical applications as antimicrobial agents (Zanatta et al., 2007).
Influenza A Virus Inhibition
Studies on furan-carboxamide derivatives have identified them as novel inhibitors of lethal H5N1 influenza A virus. This demonstrates the potential of furan compounds in antiviral research and the development of new therapies for infectious diseases (Yongshi et al., 2017).
Molecular Recognition and Synthetic Receptors
The development of novel synthetic receptors based on furan derivatives, including those related to this compound, has been explored. These compounds have shown promise in molecular recognition, particularly in binding carboxylate groups, which could have implications in various chemical and biological processes (Chakraborty, Tapadar, & Kumar, 2002).
Safety and Hazards
The safety information for 5-(Aminomethyl)furan-2-carboxamide hydrochloride indicates that it has a GHS07 signal word warning . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
It’s known that this compound is a potential monomer for the production of biobased aromatic or semi-aromatic polyamides .
Biochemical Pathways
It’s known that biomass-derived 5-formyl-2-furan carboxylic acid (FFCA) can be converted to 5-(Aminomethyl)furan-2-carboxamide via reductive amination
Biochemische Analyse
Biochemical Properties
5-(Aminomethyl)furan-2-carboxamide hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression . The compound’s ability to bind to specific enzymes or proteins can modulate their activity, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have significant biochemical effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and viability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which in turn influence its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity.
Eigenschaften
IUPAC Name |
5-(aminomethyl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c7-3-4-1-2-5(10-4)6(8)9;/h1-2H,3,7H2,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIZGSOCHUPKPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)N)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375471-80-9 | |
| Record name | 5-(aminomethyl)furan-2-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


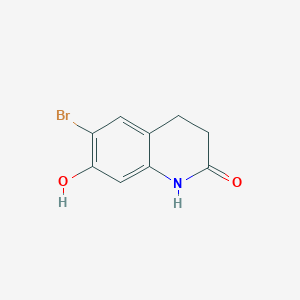

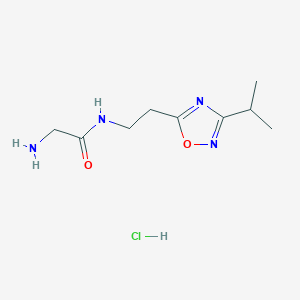
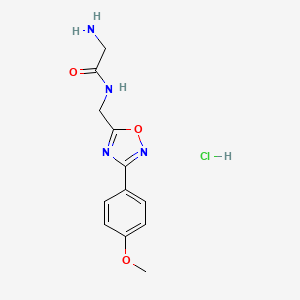
![4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide](/img/structure/B1377826.png)
![Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride](/img/structure/B1377827.png)
![Bicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B1377828.png)

![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1377830.png)

![3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377834.png)
